molecular formula C10H23NOSi B1279782 Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 143656-87-5

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B1279782
CAS No.: 143656-87-5
M. Wt: 201.38 g/mol
InChI Key: SDLGKSBUCUJCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a stable and synthetically useful derivative of pyrrolidine. This compound has gained significant attention in the field of organic synthesis and material science due to its unique properties.

Scientific Research Applications

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: It has potential biological activities such as anticonvulsant and neuroprotective effects.

    Medicine: It is explored for its potential therapeutic applications due to its biological activities.

    Industry: It is used in material science for the development of new materials with unique properties.

Preparation Methods

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- can be synthesized efficiently in high yield by reacting pyrrolidine with tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride. The product is then purified using techniques such as column chromatography or recrystallization. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: It undergoes substitution reactions where the tert-butyldimethylsilyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity may be related to its ability to modulate neurotransmitter systems in the brain. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its stability and synthetic utility. Similar compounds include:

    Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl][[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-, (2S)-: Another derivative with different substituents.

    tert-Butyldimethylsilyloxy-3-pyrrolidinol: A closely related compound with similar properties.

These compounds share some similarities in their chemical structure but differ in their specific substituents and resulting properties.

Properties

IUPAC Name

tert-butyl-dimethyl-pyrrolidin-3-yloxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23NOSi/c1-10(2,3)13(4,5)12-9-6-7-11-8-9/h9,11H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLGKSBUCUJCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474083
Record name Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143656-87-5
Record name Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(tert-butyldimethylsilyl)oxy]pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.